

# Unveiling the Spectroscopic Signature of Koenine: A Technical Guide

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## Compound of Interest

Compound Name: Koenine

Cat. No.: B15581154

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This technical guide provides a comprehensive overview of the available spectral data for **Koenine**, a carbazole alkaloid found in *Murraya koenigii*. While data for **Koenine** is not as abundant as for other alkaloids from this plant, this document collates the known spectroscopic information to aid in its identification, characterization, and further research.

## Introduction to Koenine

**Koenine** (C<sub>18</sub>H<sub>17</sub>NO<sub>2</sub>) is a naturally occurring carbazole alkaloid isolated from the leaves of *Murraya koenigii*, a plant widely used in traditional medicine and culinary applications. The structural elucidation and quantification of **Koenine** are crucial for understanding its potential biological activities and for the quality control of herbal preparations containing *Murraya koenigii*.

## Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **Koenine**, the following mass spectral data has been reported:

Table 1: Mass Spectrometry Data for **Koenine**

Parameter	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>2</sub>	[1]
Molecular Weight	279.3 g/mol	[1]
Exact Mass	279.125928785 Da	[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an essential tool for elucidating the detailed structure of organic molecules. While a complete, published NMR dataset for **Koenine** is scarce in readily available literature, its <sup>1</sup>H NMR data is referenced in studies focused on the quantitative analysis of alkaloids in *Murraya koenigii*.

A key study on the quantitation of nine carbazole alkaloids from *Murraya koenigii* by <sup>1</sup>H qNMR spectroscopy confirms the presence and analysis of **Koenine**. Although the full spectral data is not detailed in the abstract, this work provides a strong basis for its structural confirmation.

Further research into the supplementary data of publications on the isolation of carbazole alkaloids from *Murraya koenigii* is recommended to obtain detailed <sup>1</sup>H and <sup>13</sup>C NMR chemical shift values.

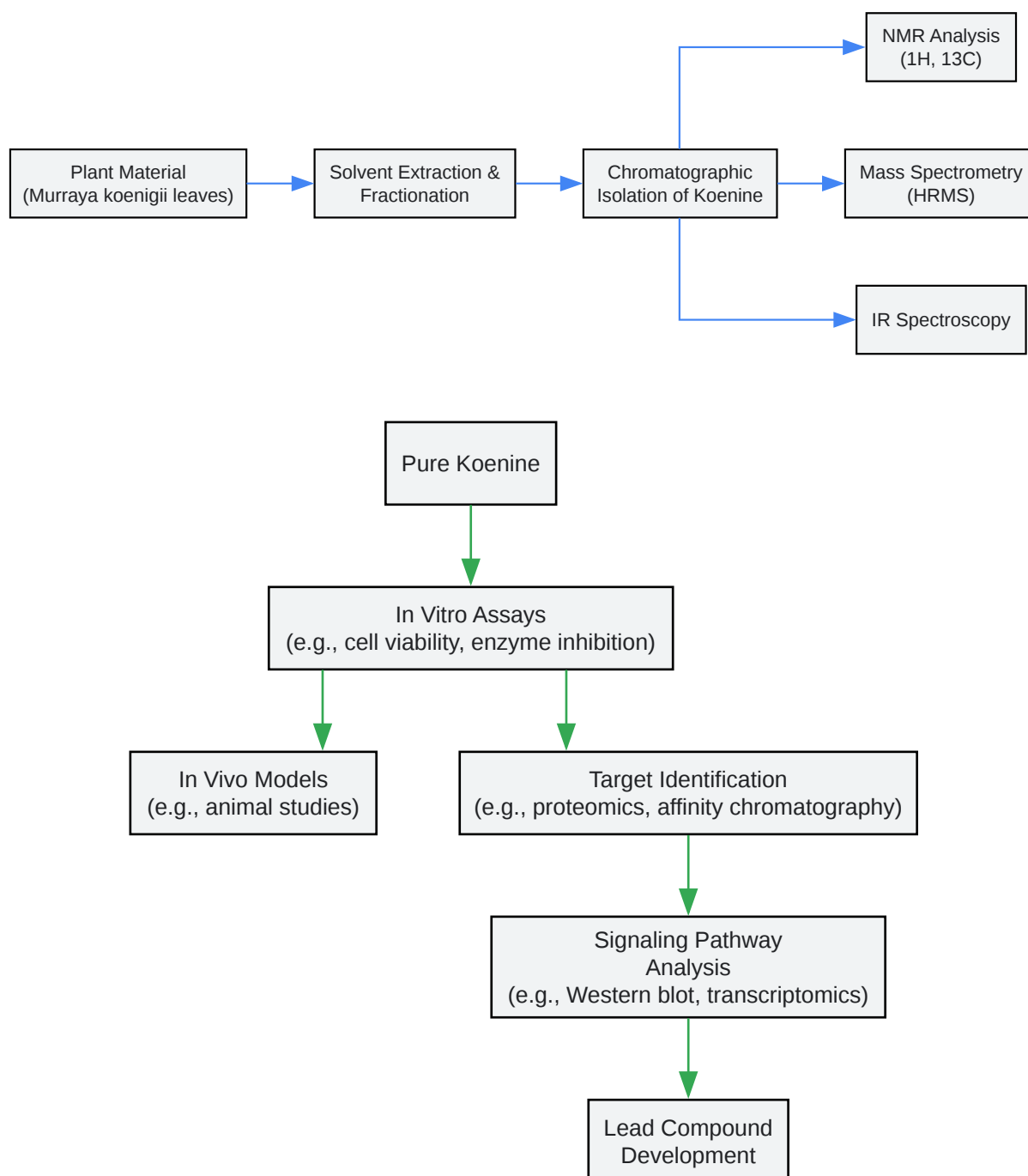
## Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific IR spectrum for pure **Koenine** is not readily available in public databases, the general spectral characteristics of carbazole alkaloids from *Murraya koenigii* have been described. These typically show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretching vibrations.

Researchers should refer to publications on the isolation and characterization of carbazole alkaloids for typical IR absorption ranges.

## Experimental Protocols

Detailed experimental protocols for the isolation and spectral analysis of **Koenine** are often embedded within broader studies of *Murraya koenigii* constituents. A general workflow can be summarized as follows:



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## References

- 1. Koenine | C18H17NO2 | CID 5318827 - PubChem [pubchem.ncbi.nlm.nih.gov]
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